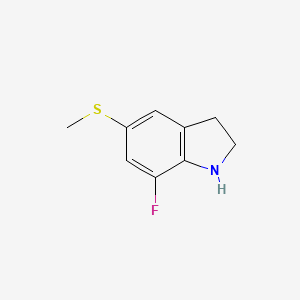

7-Fluoro-5-(methylthio)indoline

Description

Overview of the Indoline (B122111) Scaffold in Heterocyclic Chemistry

The indoline scaffold, characterized by a fused benzene (B151609) and pyrrolidine (B122466) ring, is a fundamental building block in heterocyclic chemistry. ekb.egresearchgate.net This structural motif is prevalent in numerous natural products, pharmaceuticals, and functional materials. researchgate.netacs.org The inherent chemical reactivity of the indoline ring system, particularly at the nitrogen atom and the aromatic ring, allows for diverse functionalization, making it a valuable precursor in the synthesis of more complex molecules. researchgate.net The non-planar, saturated five-membered ring fused to the aromatic system imparts a unique three-dimensional character to indoline derivatives, which is often crucial for specific molecular recognition and biological activity.

The versatility of the indoline scaffold is further demonstrated by its use in the construction of polycyclic frameworks through various cycloaddition reactions. acs.orgpolimi.it These reactions enable the creation of structurally complex and stereochemically defined molecules, highlighting the scaffold's importance in synthetic organic chemistry. polimi.it

Significance of Fluorine Substitution in Aromatic and Heterocyclic Systems

The introduction of fluorine into aromatic and heterocyclic systems is a widely employed strategy in medicinal chemistry and materials science. acs.org Fluorine's high electronegativity and small size, comparable to that of a hydrogen atom, allow it to act as a "super-hydrogen" mimic, yet it imparts vastly different electronic properties. acs.org This substitution can lead to significant alterations in a molecule's physicochemical characteristics.

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This often leads to increased metabolic stability and a longer biological half-life of fluorinated compounds. wordpress.com

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov

Binding Affinity: The strategic placement of fluorine atoms can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. nih.gov

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be critical for its biological activity. nih.gov

However, it is also noted that the introduction of electronegative fluorine substituents can sometimes slow down reaction rates in certain chemical transformations. acs.org

Importance of Organosulfur Moieties in Complex Molecular Architectures

Organosulfur compounds are integral to a vast range of chemical and biological processes. wikipedia.orgjmchemsci.com The inclusion of sulfur-containing functional groups, such as the methylthio (-SCH3) group, in complex molecules can have profound effects on their structure and function. mdpi.com Sulfur's ability to exist in various oxidation states and its capacity to form diverse bonding arrangements contribute to its versatility in molecular design. mdpi.com

Key roles of organosulfur moieties include:

Hydrogen Bonding and Other Interactions: While hydrogen bonding in thiols is not as prominent as in alcohols, the sulfur atom can participate in other non-covalent interactions that are crucial for molecular recognition and protein-ligand binding. wikipedia.org

Metabolic Handles: The sulfur atom can be a site for metabolic transformations, which can be exploited in the design of prodrugs or to modulate a compound's pharmacokinetic profile.

Structural Scaffolding: Disulfide bonds (R-S-S-R) are fundamental for the structural integrity and folding of many proteins. jmchemsci.com Thioethers are also key components in a variety of biologically active molecules. jmchemsci.comtaylorandfrancis.com

Rationale for Investigating 7-Fluoro-5-(methylthio)indoline as a Model Compound

The compound this compound represents a compelling model for investigation due to the convergence of the structural features discussed above. The indoline core provides a proven and versatile heterocyclic platform. The 7-fluoro substituent is anticipated to enhance metabolic stability and modulate the electronic properties of the aromatic ring. The 5-methylthio group introduces a sulfur-containing moiety that can influence lipophilicity, participate in specific binding interactions, and serve as a potential site for further chemical modification.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNS |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

7-fluoro-5-methylsulfanyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10FNS/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h4-5,11H,2-3H2,1H3 |

InChI Key |

XPZRCAIENMAZCE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C(=C1)F)NCC2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 7 Fluoro 5 Methylthio Indoline

Established Approaches for Indoline (B122111) Ring Formation

The indoline framework is a common motif in pharmacologically active compounds, and numerous methods for its synthesis have been developed. These methods often begin with the synthesis of the corresponding indole (B1671886), which is then reduced to the indoline.

Catalytic hydrogenation is a direct and atom-economical method for the conversion of indoles to indolines. rsc.org This transformation, however, can be challenging due to the aromatic stability of the indole nucleus and the potential for over-reduction to octahydroindoles. rsc.org The choice of catalyst, solvent, and reaction conditions is crucial for achieving high selectivity and yield.

A variety of catalysts have been employed for this purpose, with platinum- and palladium-based systems being common. For instance, Pt/C in the presence of an acid promoter like p-toluenesulfonic acid in water has been shown to be an effective system for the hydrogenation of various substituted indoles to their corresponding indolines in excellent yields. rsc.org The reaction conditions for the hydrogenation of different substituted indoles are summarized in the table below.

| Entry | Substrate | Catalyst | Solvent | Additive | Product | Yield (%) |

| 1 | 5-Methylindole | 10% Pt/C | Water | p-TsOH | 5-Methylindoline | 96 |

| 2 | 5-Methoxyindole | 10% Pt/C | Water | p-TsOH | 5-Methoxyindoline | 95 |

| 3 | 5-Fluoroindole | 10% Pt/C | Water | p-TsOH | 5-Fluoroindoline | 93 |

Table 1: Examples of Catalytic Hydrogenation of Substituted Indoles. rsc.org

For the synthesis of 7-fluoro-5-(methylthio)indoline, a plausible route would involve the initial synthesis of 7-fluoro-5-(methylthio)indole, which could then be subjected to catalytic hydrogenation. The conditions would need to be carefully optimized to prevent side reactions, such as desulfurization of the methylthio group.

Intramolecular cyclization reactions offer a powerful strategy for the assembly of the indoline ring system from acyclic precursors. These methods often provide a high degree of control over the substitution pattern on the resulting heterocyclic core. A notable example is the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes, which is particularly useful for constructing indolines with multiple substituents on the six-membered ring. nih.gov This modular approach allows for the preparation of a library of substituted indole derivatives. nih.gov

Another important intramolecular cyclization method is the palladium-catalyzed intramolecular amination of β-arylethylamines. organic-chemistry.org This reaction can be used to form a variety of substituted indolines in good yields. The choice of the protecting group on the amine is critical for the success of the reaction.

| Entry | Substrate | Catalyst | Ligand | Base | Product | Yield (%) |

| 1 | N-(2-bromo-4-methylphenethyl)picolinamide | Pd(OAc)2 | DavePhos | Cs2CO3 | 5-Methylindoline-1-picolinamide | 85 |

| 2 | N-(2-bromo-4-methoxyphenethyl)picolinamide | Pd(OAc)2 | XPhos | K3PO4 | 5-Methoxyindoline-1-picolinamide | 92 |

Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis.

To synthesize this compound, one could envision an appropriately substituted N-(2-halo-4-(methylthio)-6-fluorophenethyl)amine derivative as a precursor for an intramolecular cyclization reaction.

Metal-catalyzed annulation and C-H functionalization have emerged as powerful tools for the synthesis of complex heterocyclic compounds. acs.orgnih.govacs.org These methods allow for the direct formation of C-C and C-heteroatom bonds, often with high regioselectivity. For the synthesis of indolines, nickel-catalyzed alkyne annulation with anilines bearing removable directing groups represents a step-economical approach. nih.gov This C-H/N-H activation strategy proceeds in the absence of metal oxidants and provides access to a wide range of decorated indoles, which can subsequently be reduced to indolines. nih.gov

Direct C-H functionalization of pre-formed indoline scaffolds is also a viable strategy. Copper-catalyzed C-H chalcogenation at the C7 position of indolines has been reported, offering a route to introduce sulfur-containing functional groups. acs.org While this method targets the C7 position, it highlights the potential for direct functionalization of the indoline core. A combination of directing group strategies could potentially be employed to achieve functionalization at both the C5 and C7 positions. nih.gov

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation for the synthesis of indolines. rsc.org Intermolecular electro-oxidative [3 + 2] annulation of anilines and alkenes can be used to prepare functionalized indolines without the need for external oxidants. acs.org This method has been shown to tolerate a variety of functional groups on both the aniline (B41778) and alkene components. acs.org

While the direct synthesis of this compound via this method has not been reported, the broad substrate scope suggests that an appropriately substituted aniline and alkene could potentially be used as starting materials. For example, the reaction of 3-fluoro-5-(methylthio)aniline (B15241945) with a suitable alkene under electrochemical conditions could be explored.

Advanced Strategies for Regioselective Fluorination at the C-7 Position of Indolines

The introduction of a fluorine atom at the C7 position of an indoline ring is a challenging transformation due to the electronic properties of the indoline system. However, several advanced strategies have been developed to achieve this regioselective fluorination.

Post-cyclization fluorination involves the introduction of the fluorine atom onto a pre-formed indoline ring. This approach often relies on directing group strategies to achieve high regioselectivity. While direct C-H fluorination of indolines at the C7 position is not widely documented, related C-H functionalizations provide a proof of concept. For instance, palladium-catalyzed C-H arylation of indoles at the C7 position has been achieved using a phosphinoyl directing group. nih.gov A similar strategy could potentially be adapted for a fluorination reaction.

A more plausible approach for the synthesis of this compound would be to start from a 7-aminoindoline derivative. The amino group could be converted to a diazonium salt, which could then be subjected to a Schiemann reaction or a related fluorination protocol to install the fluorine atom. This multi-step sequence would provide a reliable method for the regioselective introduction of fluorine at the C7 position.

Utilizing Pre-fluorinated Building Blocks in Indoline Synthesis

A key strategy for the synthesis of fluorinated indolines involves the use of pre-fluorinated building blocks. This approach simplifies the synthetic route by incorporating the fluorine atom at the desired position early in the synthesis, avoiding potentially harsh or non-selective fluorination steps on the assembled indoline ring.

One common method involves the use of fluorinated anilines or related aromatic precursors. For instance, a domino reaction of 2-fluoro-3-methylpyridine (B30981) with an appropriate arylaldehyde can be employed to construct the azaindoline core, a related heterocyclic structure. rsc.org This highlights the principle of starting with a commercially available or readily synthesized fluorinated aromatic compound.

The synthesis can also commence from trans-tetrahydrophthalic anhydride, which can be converted to an N-benzylated trans-fused tetrahydrophthalic imide. beilstein-journals.org Halofluorination of such intermediates, using reagents like N-iodosuccinimide and Deoxo-Fluor®, can introduce a fluorine atom, although the efficiency may vary. beilstein-journals.org While not a direct route to 7-fluoroindoline, this demonstrates the principle of fluorinating a cyclic precursor before the final indoline ring formation or modification.

The following table summarizes a representative reaction for the synthesis of a fluorinated building block:

| Reaction | Reactants | Reagents | Product | Yield | Reference |

| Imide Synthesis | trans-tetrahydrophthalic anhydride, Benzylamine | Triethylamine, Toluene | N-benzylated trans-fused tetrahydrophthalic imide | 42% | beilstein-journals.org |

Methodologies for Introducing the Methylthio Moiety at the C-5 Position of Indolines

The introduction of a methylthio group at the C-5 position of the indoline ring is a critical step that can be achieved through various methods.

Thiolation and Subsequent Alkylation Strategies

A common approach involves the direct thiolation of the indoline core, followed by alkylation. While direct C-H sulfenylation of indoles is well-established, similar methodologies can be adapted for indolines. researchgate.net This typically involves the reaction of the indoline with a source of electrophilic sulfur, followed by methylation.

Alternatively, a nitro group at the C-5 position can serve as a handle for introducing the methylthio group. For example, 5-nitroindoline (B147364) can be synthesized and subsequently reduced to the corresponding amine. nih.gov This amine can then be converted to a diazonium salt, which can be displaced by a methylthio nucleophile.

Coupling Reactions Involving Sulfur Nucleophiles

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-sulfur bonds. While often applied to aryl halides, these methods can be adapted for the C-5 functionalization of indolines. A pre-functionalized indoline, such as a 5-bromo or 5-iodoindoline, can be coupled with a methylthio-containing reagent, such as sodium thiomethoxide, in the presence of a suitable palladium catalyst and ligand.

The following table summarizes a general approach for C-5 functionalization that could be adapted for methylthiolation:

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Reference |

| C-H Alkylation | Indoline | Aryl Aldehyde | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | C-5 Alkylated Indoline | nih.gov |

| Gold-Catalyzed Alkylation | Indoline | Diazo Compound | Gold Catalyst | C-5 Alkylated Indoline | rsc.org |

These alkylation methods highlight the reactivity of the C-5 position, which can be exploited for the introduction of a sulfur-containing group through analogous reactions with appropriate sulfur electrophiles or nucleophiles.

Convergent and Linear Synthetic Route Design for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in the synthesis of related indole derivatives, the choice of base and solvent has been shown to significantly impact the reaction outcome. acs.org In the context of C-H functionalization, the use of specific ligands and additives can control the regioselectivity of the reaction. nih.gov For example, in palladium-catalyzed reactions, the choice of ligand can direct the reaction to a specific position on the indole or indoline ring. nih.gov

The following table illustrates the optimization of conditions for a related indoline synthesis:

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | KN(SiMe3)2 | iPr2O | 110 | 18 (azaindoline) | rsc.org |

| 2 | NaN(SiMe3)2 | iPr2O | 110 | - | rsc.org |

| 3 | LiN(SiMe3)2 | iPr2O | 110 | - | rsc.org |

This data demonstrates that even subtle changes in the reaction conditions, such as the counterion of the base, can dramatically alter the course of the reaction. rsc.org

Diastereoselective and Enantioselective Synthesis Considerations

For applications where the stereochemistry of the indoline core is important, diastereoselective and enantioselective synthetic methods are required. The indoline ring contains a stereocenter at the C-2 and C-3 positions if substituted.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. This can be achieved through various strategies, including substrate control, where the existing stereochemistry of the starting material directs the formation of new stereocenters, or reagent control, where a chiral reagent or catalyst favors the formation of one diastereomer over another. Several methods have been developed for the diastereoselective synthesis of substituted indolines, often resulting in high diastereomeric ratios. nih.govacs.orgacs.orgrsc.org

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts. For example, copper-catalyzed hydroamination reactions have been shown to produce cis-2,3-disubstituted indolines in high yield and enantioselectivity. nih.gov Similarly, enantioselective synthesis of indolines has been achieved through C-H insertion reactions of donor/donor carbenes. nih.gov

The following table summarizes examples of enantioselective indoline synthesis:

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| CuH-Catalyzed Hydroamination | Cu(OAc)2 / (S,S)-Ph-BPE | cis-2,3-disubstituted indolines | Good to excellent | nih.gov |

| C-H Insertion | Rhodium Carbene | Fused Indolines | Good to excellent | nih.gov |

| Photodriven Enantioselective Coupling | Chiral Phosphate Base / Photocatalyst | 3-substituted pyrroloindolines | Up to 86% | nih.gov |

| Enantioselective Intramolecular aza-Michael Reaction | (S)-TRIP-derived phosphoric acid | Fluorinated Indolizidinone Derivatives | Good enantioselectivities | acs.org |

These examples underscore the availability of powerful synthetic tools to control the absolute stereochemistry of the indoline core, which would be crucial for the synthesis of specific stereoisomers of this compound if required for particular applications.

Chemical Reactivity and Transformational Chemistry of 7 Fluoro 5 Methylthio Indoline

Reactivity at the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for chemical modification, readily undergoing functionalization reactions.

The secondary amine of the indoline core allows for the introduction of a wide range of substituents through alkylation, acylation, and sulfonylation reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. Iron-catalyzed N-alkylation of indolines with alcohols has been shown to be an efficient method, yielding N-alkylated indoline derivatives in good yields. nih.gov For instance, the reaction of indoline with benzyl (B1604629) alcohol in the presence of an iron catalyst can produce the corresponding N-benzyl derivative. nih.gov This method is tolerant of various functional groups on the benzyl alcohol, including methyl, isopropyl, methoxy (B1213986), fluoro, and chloro groups. nih.gov Iridium-catalyzed reactions also provide a pathway for the N-alkylation of indolines using alcohols. organic-chemistry.org

N-Acylation: Acylation of the indoline nitrogen introduces an acyl group, forming an amide linkage. This transformation is often achieved using acyl chlorides or anhydrides. A mild and efficient method for the N-acylation of indoles utilizes thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.govbeilstein-journals.org This approach demonstrates good functional group tolerance and provides N-acylindoles in moderate to good yields. nih.gov The reaction is believed to proceed through a base-promoted deprotonation of the indole (B1671886) nitrogen, followed by nucleophilic substitution on the thioester. nih.gov

N-Sulfonylation: The indoline nitrogen can also be functionalized with sulfonyl groups by reacting with sulfonyl chlorides. This reaction leads to the formation of stable sulfonamides.

Detailed research findings on the N-functionalization of indolines are presented in the table below.

| Reaction Type | Catalyst/Reagent | Substrate Scope | Yield Range | Reference |

| N-Alkylation | Tricarbonyl(cyclopentadienone) iron complex | Benzyl alcohols with various substituents | 31-99% | nih.gov |

| N-Alkylation | Iridium catalyst in water | Primary alcohols | Good to excellent | organic-chemistry.org |

| N-Acylation | Thioesters with Cs₂CO₃ | Indoles with various substituents | Moderate to good | nih.govbeilstein-journals.org |

The removal of N-substituents is a crucial step in many synthetic sequences. The choice of deprotection strategy depends on the nature of the protecting group. For instance, N-Boc (tert-butoxycarbonyl) groups, often used to protect the indoline nitrogen, can be removed under acidic conditions. Other protecting groups may require specific reagents for their cleavage, allowing for selective deprotection in the presence of other functional groups.

Transformations of the Pyrrolidine (B122466) Ring (C-2 and C-3 Positions)

The pyrrolidine ring of the indoline nucleus offers opportunities for further functionalization, particularly at the C-2 and C-3 positions.

Achieving stereocontrol in the functionalization of the C-2 and C-3 positions is a significant area of research. Catalytic enantioselective methods have been developed for the alkylation of indoles, which are structurally related to indolines. For example, rhodium and iridium complexes can catalyze the Friedel–Crafts reaction of indoles with nitroalkenes, leading to the formation of C-3 alkylated products with high enantioselectivity. nih.gov The functionalization of the indoline core at these positions is a key strategy in the synthesis of complex molecules. nih.gov

Under certain conditions, the pyrrolidine ring of indoline derivatives can undergo ring-opening or rearrangement reactions. For instance, studies on the Fischer indole synthesis have shown that cyclic hydrazones related to indolines can undergo rearrangements in the presence of polyphosphoric acid. rsc.org While five-membered ring substrates did not undergo the expected nih.govnih.gov sigmatropic rearrangement, six-membered ring analogues yielded tetrahydroquinoline derivatives. rsc.org

Chemical Behavior of the Fluoro Substituent

The fluorine atom at the C-7 position significantly influences the electronic properties of the aromatic ring and can participate in specific chemical reactions.

The presence of a fluorine atom on an aromatic ring generally makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile displaces the fluoride (B91410) ion. The reactivity of the fluoroarene is enhanced by the presence of electron-withdrawing groups on the ring. acs.org The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer complex intermediate. nih.gov However, a concerted SNAr mechanism, where bond formation and cleavage occur simultaneously, has also been proposed to avoid high-energy intermediates. nih.gov This type of reaction is crucial for the synthesis of various fluorinated compounds and is particularly important in the preparation of 18F-labeled molecules for positron emission tomography (PET) imaging. nih.govthno.org

The reactivity of the fluoro substituent can be exploited to introduce a variety of other functional groups at the C-7 position, providing a versatile handle for further molecular modifications.

Influence on Aromatic Reactivity and Electronic Density

The substitution pattern on the benzene (B151609) ring of 7-Fluoro-5-(methylthio)indoline significantly modulates its aromatic reactivity. The fluorine atom at the 7-position, being highly electronegative, exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring. Conversely, the methylthio group at the 5-position possesses a lone pair of electrons on the sulfur atom, which can be delocalized into the aromatic system through a +M (mesomeric) effect, thereby donating electron density.

This dual electronic nature creates a nuanced reactivity landscape. The strong electron-withdrawing nature of the fluorine atom generally deactivates the aromatic ring towards electrophilic aromatic substitution. However, the ortho- and para-directing influence of the methylthio group and the indoline nitrogen can still facilitate reactions at specific positions, albeit likely requiring more forcing conditions than unsubstituted or solely electron-rich indolines. The regioselectivity of such reactions would be a complex outcome of the directing effects of all three functional groups. For instance, electrophilic attack would be expected to be disfavored at the positions ortho and para to the fluorine atom due to its deactivating inductive effect.

Conversely, the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to it. While the fluorine itself can act as a leaving group in SNAr reactions, its presence also acidifies the N-H proton of the indoline, potentially influencing its reactivity in base-mediated processes.

Stability under Various Reaction Conditions

The stability of this compound under different reaction conditions is a critical consideration for its application in multi-step syntheses.

Acidic Conditions: The indoline nitrogen is basic and will be protonated under acidic conditions, forming an indolinium salt. This protonation deactivates the aromatic ring towards further electrophilic attack. The C-F bond is generally stable to acidic conditions. The methylthio group is also relatively stable, although strong, non-nucleophilic acids could potentially lead to undesired side reactions.

Basic Conditions: The N-H proton of the indoline is weakly acidic and can be deprotonated by strong bases. The resulting indolinate anion would be more susceptible to N-alkylation or N-acylation reactions. The fluorine atom is generally stable under basic conditions, unless conditions are harsh enough to promote nucleophilic aromatic substitution. The methylthio group is also stable under most basic conditions.

Oxidative and Other Transformations of the Methylthio Group

The methylthio group is a versatile handle for further functionalization, primarily through oxidation of the sulfur atom.

Controlled Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone, which significantly alters the electronic properties of the molecule. The sulfoxide and sulfone groups are strongly electron-withdrawing, which would further deactivate the aromatic ring towards electrophilic attack but enhance its susceptibility to nucleophilic attack.

Controlled oxidation to the sulfoxide can typically be achieved using mild oxidizing agents. Over-oxidation to the sulfone can be accomplished with stronger oxidizing agents or by using an excess of the oxidant.

Table 1: Hypothetical Conditions for the Controlled Oxidation of this compound

| Target Product | Oxidizing Agent | Typical Solvent | Temperature (°C) | Potential Yield |

| 7-Fluoro-5-(methylsulfinyl)indoline | 1.1 eq. m-CPBA | Dichloromethane | 0 to rt | Good to Excellent |

| 7-Fluoro-5-(methylsulfinyl)indoline | 1.0 eq. H₂O₂ | Acetic Acid | rt | Moderate to Good |

| 7-Fluoro-5-(methylsulfonyl)indoline | >2.2 eq. m-CPBA | Dichloromethane | rt to reflux | Excellent |

| 7-Fluoro-5-(methylsulfonyl)indoline | Excess H₂O₂ | Acetic Acid | Heat | Good to Excellent |

| 7-Fluoro-5-(methylsulfonyl)indoline | Oxone® | Methanol/Water | rt | Excellent |

Note: The yields are hypothetical and would need to be confirmed experimentally. m-CPBA refers to meta-chloroperoxybenzoic acid.

Nucleophilic Displacement or Coupling Reactions of Sulfur

While less common than oxidation, the methylthio group can potentially undergo transformations involving the sulfur atom itself. For instance, in certain contexts, the methylthio group might be a target for nucleophilic displacement, although this would likely require activation, for example, by conversion to a sulfonium (B1226848) salt.

More synthetically valuable are palladium-catalyzed cross-coupling reactions. While direct C-S coupling to form the thioether is a common strategy, transformations of the existing thioether are also possible. For instance, under specific catalytic conditions, the C-S bond might be cleaved and reformed with a different coupling partner, although this is a more advanced and less predictable transformation for this specific substrate.

Chemo- and Regioselective Transformations of Multiple Functional Groups

The presence of multiple functional groups in this compound presents both a challenge and an opportunity for selective transformations. The relative reactivity of the indoline nitrogen, the aromatic ring, and the methylthio group can be exploited to achieve chemo- and regioselectivity.

For example, N-functionalization of the indoline can be achieved under basic conditions without affecting the other functional groups. Subsequent reactions on the aromatic ring or the methylthio group can then be explored. The choice of reagents and reaction conditions is paramount in directing the transformation to the desired site.

Table 2: Potential Chemo- and Regioselective Reactions of this compound

| Reaction Type | Reagent/Conditions | Expected Major Product | Rationale for Selectivity |

| N-Alkylation | Alkyl halide, K₂CO₃, Acetonitrile (B52724) | 1-Alkyl-7-fluoro-5-(methylthio)indoline | The indoline nitrogen is the most nucleophilic site under these conditions. |

| N-Acylation | Acyl chloride, Pyridine, Dichloromethane | 1-Acyl-7-fluoro-5-(methylthio)indoline | The indoline nitrogen readily reacts with electrophilic acylating agents. |

| Electrophilic Aromatic Substitution (e.g., Bromination) | NBS, Acetonitrile | 6-Bromo-7-fluoro-5-(methylthio)indoline | The position ortho to the activating methylthio group and meta to the deactivating fluorine atom is the most likely site of attack. |

| Oxidation of Sulfur | m-CPBA (1.1 eq), DCM | 7-Fluoro-5-(methylsulfinyl)indoline | The methylthio group is more susceptible to oxidation than the aromatic ring or the indoline nitrogen under these mild conditions. |

Note: The predicted regioselectivity for electrophilic aromatic substitution is based on the combined electronic effects of the substituents and would require experimental verification. NBS stands for N-Bromosuccinimide.

Mechanistic Investigations of Synthesis and Reactions Involving 7 Fluoro 5 Methylthio Indoline

Elucidation of Reaction Mechanisms in Indoline (B122111) Formation

The synthesis of indolines from appropriately substituted anilines and alkenes or alkynes often involves the formation of several key intermediates. In palladium-catalyzed reactions, an initial step can be the oxidative addition of a palladium(0) species to a starting material, or the coordination of a palladium(II) catalyst to a directing group on the aniline (B41778) derivative. nih.gov

For instance, in the palladium-catalyzed synthesis of indolines from β-arylethylamines, a proposed mechanism involves the formation of a palladacycle intermediate. nih.gov This intermediate is formed through C-H activation at the ortho position of the aromatic ring, facilitated by a directing group. Subsequent reductive elimination from this palladacycle leads to the formation of the indoline ring.

In other indoline syntheses, such as those proceeding through the cyclization of N-aryl imines, an oxidative linkage of two C-H bonds is a key step. organic-chemistry.org The mechanism can involve the formation of an iminium ion or an α-amino radical, particularly in visible-light-driven processes. acs.org For example, the reaction of N,N-diethyl-substituted D5-phenyl amine with a diazo compound under visible light has been shown to proceed through a radical cyclization, confirmed by the observation of a D4-containing indoline product. acs.org

The Fischer indole (B1671886) synthesis, a classic method that can be adapted for indoline synthesis, proceeds through an aryl hydrazone intermediate. youtube.comyoutube.com This intermediate undergoes a aip.orgaip.org-sigmatropic rearrangement to form a new carbon-carbon bond, a crucial step in forming the bicyclic indole core which can then be reduced to the indoline. youtube.comyoutube.com

The characterization of transition states in indoline synthesis is essential for understanding reaction rates and selectivities. Computational studies, often using density functional theory (DFT), are powerful tools for elucidating the structures and energies of these transient species.

For example, in the Fischer indole synthesis, the aip.orgaip.org-sigmatropic rearrangement proceeds through a six-membered cyclic transition state. youtube.com The stability of this transition state is influenced by the electronic nature of substituents on the aryl ring. Electron-donating groups can accelerate the reaction by stabilizing the developing positive charge, while electron-withdrawing groups can hinder it. youtube.com

In palladium-catalyzed C-H amination reactions to form indolines, the transition state for the C-N bond-forming reductive elimination from the palladium(IV) intermediate is a key determinant of the reaction's success. nih.gov The geometry of this transition state influences the stereochemical outcome in asymmetric variants of the reaction.

Kinetic Studies of Bond-Forming and Breaking Processes

Kinetic studies provide quantitative insights into the rates of elementary steps in a reaction mechanism, helping to identify the rate-determining step and understand the factors that influence it.

In the context of indoline synthesis, kinetic isotope effect (KIE) studies can be particularly informative. For example, a kinetic isotope effect observed in the reaction of an equimolar mixture of a deuterated and non-deuterated N,N-diethyl phenyl amine derivative indicated that the abstraction of a hydrogen atom during the aromatization step to form the indoline is the rate-determining step. acs.org

Furthermore, kinetic resolution of racemic indolines through asymmetric oxygenation has been demonstrated. researchgate.netnih.gov In these processes, the relative rates of reaction for the two enantiomers of the indoline with a chiral catalyst determine the enantiomeric excess of the product and the unreacted starting material. The selectivity factor (s), which is a ratio of these rates, is a key parameter in evaluating the efficiency of the kinetic resolution. For instance, high selectivity factors have been achieved in the titanium-catalyzed asymmetric oxygenation of various C2-substituted indolines. nih.gov

Mechanistic Pathways of Fluorination Reactions in Complex Systems

The introduction of a fluorine atom onto an aromatic ring, as in 7-fluoro-5-(methylthio)indoline, involves specific mechanistic pathways. While direct fluorination of the indoline core can be challenging, the mechanism often involves the use of a fluorinating agent that can act as either an electrophilic or nucleophilic source of fluorine.

In enzymatic fluorination, as seen in the biosynthesis of fluoroacetate, the mechanism involves the nucleophilic attack of a fluoride (B91410) ion on S-adenosyl-L-methionine (SAM). nih.gov This reaction proceeds via an SN2 mechanism, with inversion of stereochemistry at the C5' position of SAM. nih.gov The enzyme plays a crucial role in desolvating the fluoride ion to enhance its nucleophilicity and in positioning it for attack on SAM. nih.gov While not directly applicable to the synthesis of this compound, these principles of enzymatic C-F bond formation provide valuable mechanistic insights.

In synthetic chemistry, fluorination reactions can proceed through various pathways. For instance, density functional theory calculations have been used to study the mechanism of fluorination of active Lewis acid sites on alumina (B75360) structures. aip.org These studies show that the reaction proceeds through the formation of a four-membered transition state where bonds are broken and formed heterolytically. aip.org The reaction barrier is significantly influenced by the nature of the fluorine-bearing molecule. aip.org

Organocatalyzed fluorination reactions have also been investigated mechanistically. Computational studies on the N-heterocyclic carbene (NHC)-catalyzed C(sp³)-F bond activation/hetero-Diels-Alder cascade reaction have shown that the presence of a base can significantly lower the energy barrier for C-F bond cleavage. researchgate.net

Mechanisms of Sulfur-Containing Group Transformations

The methylthio group at the 5-position of the indoline ring can participate in or be introduced through various reactions with distinct mechanisms. The incorporation of sulfur into organic molecules can occur through several biosynthetic and synthetic pathways.

In natural product biosynthesis, sulfur is often derived from cysteine. nih.gov Thioamides, for example, are formed through enzymatic reactions that have been extensively studied. nih.gov In the biosynthesis of chuangxinmycin, a thiolated indole derivative, a sulfur carrier protein is involved in transferring a sulfur atom to a ketone precursor. nih.gov

In synthetic organic chemistry, the introduction of sulfur-containing groups can be achieved through various methods. For instance, the electrochemical sulfonylation of indoles with inorganic sulfites provides a direct route to indole sulfonic esters. acs.org The proposed mechanism involves the anodic oxidation of the indole to a radical cation, which then couples with a methoxy (B1213986) sulfonyl radical generated from the sulfite (B76179) and methanol. acs.org

The oxidation of sulfides (like the methylthio group) to sulfoxides and sulfones is a common transformation. The mechanism of oxidation with a peroxy acid, such as m-CPBA, involves the nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the peroxy acid in an SN2-type reaction. youtube.com

Stereochemical Control Mechanisms in Asymmetric Indoline Synthesis

The synthesis of enantiomerically pure indolines is of significant interest, and various strategies have been developed to control the stereochemistry of the cyclization reaction. These methods often rely on chiral catalysts or auxiliaries to induce facial selectivity.

Palladium-catalyzed asymmetric dearomatization of indoles has been used to construct indoline structures with a C2-quaternary stereocenter. researchgate.net The stereochemical outcome is controlled by the chiral ligand coordinated to the palladium catalyst.

Asymmetric hydrogenation of in situ generated indoles is another effective method for producing chiral indolines. rsc.org In this approach, a chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the enantioselective addition of hydrogen across the double bond of the indole intermediate. The presence of a strong Brønsted acid can play a crucial role in both the formation of the indole and the subsequent asymmetric hydrogenation. rsc.org

Diels-Alder reactions using chiral acrylamides derived from (S)-indoline have been shown to proceed with high diastereofacial selectivity. researchgate.net The stereochemical outcome can be controlled by the choice of Lewis acid and the structure of the chiral dienophile. researchgate.net

Visible light-induced enantioselective organic photochemical reactions have also been developed for asymmetric synthesis. chinesechemsoc.org The combination of a photocatalyst with a chiral Lewis acid or a chiral Brønsted acid can effectively control the stereochemistry of the reaction. chinesechemsoc.org For example, a chiral Lewis acid can coordinate to a radical intermediate or a radical acceptor to direct the approach of the reacting species. chinesechemsoc.org

Table of Key Mechanistic Features in Indoline Synthesis and Reactions

| Reaction Type | Key Intermediate(s) | Key Mechanistic Feature(s) | Controlling Factors |

|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Palladacycle, Pd(IV) species | C-H activation, Reductive elimination | Directing group, Oxidant, Ligand |

| Fischer Indole/Indoline Synthesis | Aryl hydrazone, Enamine | aip.orgaip.org-Sigmatropic rearrangement | Acid catalyst, Substituents on aryl ring |

| Asymmetric Hydrogenation | Indole intermediate, Metal-hydride species | Enantioselective hydrogen addition | Chiral ligand, Brønsted acid |

| Electrochemical Sulfonylation | Indole radical cation, Sulfonyl radical | Anodic oxidation, Radical coupling | Electrode potential, Supporting electrolyte |

Structure Activity Relationships Sar and Complementary Theoretical Studies for Substituted Indolines

Methodological Frameworks for Structure-Reactivity and SAR Studies

The investigation into the structure-reactivity and SAR of substituted indolines employs a variety of methodological frameworks designed to rationally assess and predict the effects of structural modifications.

The rational design of novel indoline (B122111) derivatives is often guided by established principles of medicinal chemistry and chemical biology. A key strategy involves the isosteric replacement of hydrogen atoms or functional groups with substituents that can modulate the parent molecule's physicochemical properties in a predictable manner. For instance, the introduction of a fluorine atom can enhance metabolic stability and alter the electronic character of the molecule. researchgate.net

Another design principle is conformational rigidification, where flexible parts of a molecule are constrained. This approach can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.gov The synthesis of polycyclic fused indoline scaffolds is one way to achieve this, creating more rigid structures that may exhibit enhanced selectivity in their interactions with enzymes or receptors. polimi.it The development of new synthetic methodologies, such as one-pot multicomponent reactions, allows for the efficient creation of diverse libraries of substituted indolines for SAR studies. researchgate.net These methods often aim to build upon the core indoline framework by introducing a variety of substituents at different positions. researchgate.netresearchgate.net

Theoretical and computational methods, including quantum chemical studies, play a significant role in the rational design process. researchgate.net These studies can predict the effects of substitutions on the electronic and geometric properties of the indoline ring, providing insights that can guide synthetic efforts. chemrxiv.org The development of novel synthetic approaches, such as those for creating N-aryl-2,2'-diindoles, can expand the accessible chemical space for SAR studies by overcoming previous synthetic limitations. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgresearchgate.net For substituted indolines, QSAR studies are instrumental in identifying key molecular descriptors that govern their activity. ijpsi.orgung.ac.id These descriptors can be electronic (e.g., partial charges on atoms), steric (e.g., molecular volume), or hydrophobic (e.g., logP). researchgate.net

The process typically involves calculating a range of molecular descriptors for a set of indoline derivatives with known biological activities. ijpsi.org Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then employed to build a predictive model. ijpsi.org For instance, a QSAR study on indole (B1671886) derivatives as anti-inflammatory agents revealed a good correlation between activity and physicochemical properties. researchgate.net In some cases, QSAR models have demonstrated high predictive power, with correlation coefficients (r²) approaching 0.99 for certain series of indoline derivatives. nih.gov

These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. nih.govnih.gov The validation of these models is a critical step to ensure their reliability. nih.gov

Electronic and Steric Effects of Fluoro Substitution on Molecular Interactions

The introduction of a fluorine atom into the indoline scaffold, as in 7-Fluoro-5-(methylthio)indoline, imparts significant electronic and steric effects that can profoundly influence its molecular interactions.

Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I). auburn.educhemistrysteps.com This effect involves the polarization of the sigma (σ) bond between the fluorine and the carbon atom of the indoline ring, leading to a decrease in electron density at the point of attachment and, to a lesser extent, at adjacent atoms. chemistrysteps.com This can increase the acidity of nearby protons. chemistrysteps.com

The position of the fluorine atom on the aromatic ring is crucial. For instance, studies on substituted indoles have shown that the electronic properties of the substituent can tune the absorption and emission wavelengths. nih.gov An electron-withdrawing group generally shifts the maximum absorbance wavelength to the red. nih.gov

Stereoelectronic effects refer to the influence of molecular geometry on the electronic properties of a molecule. The C-F bond is highly polarized and can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. These interactions can influence the preferred conformation of the molecule, which in turn can affect its binding to a biological target. researchgate.net

The introduction of fluorine can also have steric implications. While fluorine is relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å), its substitution for a hydrogen atom can still lead to steric hindrance that influences molecular recognition and reactivity. The strategic placement of fluorine can be used to control the shape of a molecule and enhance its properties. researchgate.net In some cases, the substitution of hydrogen with fluorine has been shown to improve the anticancer activity of molecules, which can be attributed to stereochemical changes that modulate reactivity and metabolic stability. researchgate.net

Influence of Methylthio Moieties on Molecular Recognition and Reactivity Profiles

The presence of the methylthio group can also affect molecular recognition through several mechanisms. The sulfur atom can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions. These interactions can be crucial for the binding of the molecule to its biological target.

From a reactivity perspective, the nature and position of substituents on the indole ring are critical factors in determining the outcome of chemical reactions. polimi.it For example, in cycloaddition reactions, the electronic character of the substituents on the indole can dictate the chemoselectivity of the process. polimi.it The methylthio group, by modulating the electronic properties of the indoline ring, can therefore influence its reactivity profile in various chemical transformations.

Interactive Data Table: Comparison of Substituent Effects on Indole Derivatives

| Substituent | Position | Inductive Effect | Resonance Effect | Potential Impact on Reactivity | Potential Impact on Molecular Recognition |

| 7-Fluoro | 7 | Strong -I | Weak +R | Decreased nucleophilicity of the ring | Can participate in H-bonding and dipole interactions |

| 5-Methylthio | 5 | Weak -I | Moderate +R | Increased nucleophilicity of the ring | Sulfur can act as H-bond acceptor; methyl group can have hydrophobic interactions |

| Hydrogen | 5 or 7 | Neutral | Neutral | Baseline reactivity | Baseline interactions |

Conformational Flexibility and Steric Demand

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For the indoline scaffold, the five-membered pyrrolidine (B122466) ring fused to the benzene (B151609) ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The specific conformation preferred by a substituted indoline derivative is influenced by the nature and position of its substituents.

In the case of this compound, the substituents on the aromatic ring can influence the puckering of the adjacent five-membered ring. The fluorine atom at the 7-position is relatively small and is not expected to introduce significant steric hindrance that would drastically alter the conformational landscape of the indoline core. However, its electronic properties can influence the local geometry. The methylthio (-SCH3) group at the 5-position is larger and more flexible. The orientation of the methyl group relative to the aromatic ring can be a key conformational variable. Rotation around the C5-S bond can position the methyl group in different spatial arrangements, which can, in turn, affect how the molecule fits into a binding pocket.

| Feature | Description | Implication for this compound |

| Indoline Ring Pucker | The non-planar five-membered ring can adopt envelope or twist conformations. | The specific pucker will be influenced by the electronic nature of the fluorine and methylthio substituents, affecting the overall molecular shape. |

| Methylthio Group Rotation | The C5-S bond allows for rotation of the methyl group. | This rotation creates different conformers with varying steric profiles, which can be crucial for optimal fitting into a binding site. |

| Steric Bulk | The overall size and shape of the molecule. | The combination of the indoline core, the compact fluorine atom, and the moderately sized methylthio group defines the steric demand for receptor binding. |

Polarization Effects of Sulfur

The presence of a sulfur atom in the methylthio group introduces specific electronic effects that can significantly modulate the properties of the indoline ring system. Sulfur is less electronegative than oxygen but more polarizable. This high polarizability means that the electron cloud of the sulfur atom can be easily distorted by the local electric field of a receptor, facilitating favorable van der Waals and dipole-induced dipole interactions.

The sulfur atom in the methylthio group can participate in a variety of non-covalent interactions that are important for molecular recognition. These include interactions with aromatic residues in a protein binding pocket, where the sulfur can act as a "sulfur-π" system. Additionally, the lone pairs of electrons on the sulfur atom can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the receptor.

The methylthio group is generally considered to be an electron-donating group through resonance, where one of the lone pairs on the sulfur atom can delocalize into the aromatic ring. This has the effect of increasing the electron density of the benzene portion of the indoline, which can influence its reactivity and its ability to participate in π-stacking interactions. The fluorine atom at the 7-position, being highly electronegative, acts as an electron-withdrawing group through induction, which will counteract the electron-donating effect of the methylthio group to some extent, leading to a complex and nuanced electronic distribution across the molecule.

| Interaction Type | Description | Relevance for this compound |

| Polarizability | The ease with which the electron cloud of the sulfur atom can be distorted. | Enhances van der Waals and dipole-induced dipole interactions with a binding partner. |

| Sulfur-π Interactions | Interaction between the sulfur atom and an aromatic ring. | Can contribute to the binding affinity if the receptor pocket contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Hydrogen Bonding | The lone pairs on the sulfur atom can accept hydrogen bonds. | Provides an additional point of interaction to anchor the ligand in the binding site. |

| Resonance Effect | The methylthio group can donate electron density to the aromatic ring. | Modulates the electronic character of the indoline core, influencing its interactions and reactivity. |

Advanced Computational Chemistry Approaches

To complement experimental findings and provide a more detailed understanding of the molecular interactions of substituted indolines, a range of advanced computational chemistry approaches can be employed. These methods allow for the investigation of molecular properties and dynamic behaviors that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, conformational energies, and electronic properties.

By performing DFT calculations, one can determine the most stable conformation of the molecule and the energy barriers for rotation around the C5-S bond of the methylthio group. Furthermore, DFT can be used to calculate various electronic descriptors, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, predicting where it is likely to engage in electrostatic interactions with a receptor. For instance, the electronegative fluorine atom and the lone pairs of the sulfur atom would be expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

| Calculated Property | Information Gained | Significance for this compound |

| Optimized Geometry | The lowest energy three-dimensional structure of the molecule. | Provides the most likely conformation of the molecule in the absence of external factors. |

| Conformational Energies | The relative energies of different conformers. | Helps to understand the flexibility of the molecule and the energetic cost of adopting a specific conformation required for binding. |

| Molecular Electrostatic Potential (MEP) | The distribution of charge on the molecular surface. | Identifies regions of positive and negative potential, guiding the prediction of electrostatic interactions and hydrogen bonding. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the highest occupied and lowest unoccupied molecular orbitals. | Provides insights into the chemical reactivity and the ability of the molecule to participate in charge-transfer interactions. |

Molecular Docking for Elucidating Binding Modes and Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can be used to generate hypotheses about its binding mode within the active site of a target protein.

The process involves placing the ligand in various positions and orientations within the binding site and calculating the corresponding interaction energies using a scoring function. The resulting docked poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes. These models can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein. For example, a docking study might predict that the fluorine atom of this compound forms a hydrogen bond with a backbone amide of the protein, while the methylthio group is buried in a hydrophobic pocket.

| Docking Output | Description | Application to this compound |

| Binding Pose | The predicted three-dimensional orientation of the ligand in the receptor's binding site. | Suggests how the molecule fits into the active site and which functional groups are oriented towards specific protein residues. |

| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose. | Ranks different docking solutions to identify the most probable binding mode. |

| Interaction Analysis | Identification of specific non-covalent interactions between the ligand and the receptor. | Highlights key hydrogen bonds, hydrophobic contacts, and other interactions that contribute to binding affinity and can be targeted for optimization. |

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex fluctuates and changes conformation.

For the complex of this compound with its target protein, an MD simulation could be used to assess the stability of the binding mode predicted by docking. It can reveal whether the key interactions are maintained over time and can identify alternative binding modes or conformational changes in the protein that are induced by ligand binding. MD simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone.

| Simulation Aspect | Information Provided | Relevance for this compound Complex |

| Trajectory Analysis | The change in the positions of atoms over time. | Shows the dynamic stability of the ligand in the binding pocket and any conformational changes in the protein or ligand. |

| Interaction Stability | The persistence of key interactions (e.g., hydrogen bonds) throughout the simulation. | Assesses the importance of specific interactions for maintaining the bound state. |

| Binding Free Energy Calculation | Quantitative estimation of the binding affinity. | Provides a more rigorous prediction of the ligand's potency and can be used to compare different ligands. |

General Principles of Molecular Recognition and Ligand Binding in Chemical Systems

The binding of a ligand like this compound to its biological target is governed by the principles of molecular recognition, which dictate the specificity and affinity of the interaction. This process is driven by a combination of enthalpic and entropic factors and relies on the complementarity between the ligand and the binding site in terms of size, shape, and chemical properties.

The primary forces that mediate ligand binding are non-covalent interactions. These include:

Hydrogen Bonds: These are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). For this compound, the nitrogen atom of the indoline ring can act as a hydrogen bond donor, while the fluorine atom and the sulfur atom can act as hydrogen bond acceptors.

Hydrophobic Interactions: The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. The benzene ring of the indoline core and the methyl group of the methylthio substituent are hydrophobic and are likely to interact favorably with nonpolar residues in the binding site, driving the binding process through the release of ordered water molecules.

Advanced Analytical and Spectroscopic Characterization of 7 Fluoro 5 Methylthio Indoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 7-Fluoro-5-(methylthio)indoline, a suite of NMR experiments would be required to assign all proton, carbon, and fluorine signals and to establish the connectivity of the atoms.

Proton (¹H) and Carbon-¹³C NMR for Structural Elucidation

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the indoline (B122111) ring's ethylamine (B1201723) moiety, and the methyl group of the methylthio substituent. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide information about the neighboring protons.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the type of carbon atom (aliphatic, aromatic, attached to a heteroatom), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would help differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-3 | Expected in the aliphatic region | Expected in the aliphatic region |

| H-4, H-6 | Expected in the aromatic region | Expected in the aromatic region |

| NH | Variable, depends on solvent and concentration | - |

| S-CH₃ | Expected as a singlet | Expected in the aliphatic region |

| C-2, C-3 | - | Expected in the aliphatic region |

| C-3a, C-7a | - | Expected in the aromatic/aliphatic junction |

| C-4, C-6 | - | Expected in the aromatic region |

| C-5 | - | Expected in the aromatic region, influenced by SCH₃ |

| C-7 | - | Expected as a doublet due to C-F coupling |

Note: This table is a hypothetical representation and is not based on experimental data.

Fluorine-¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, and its chemical shift would be indicative of the electronic effects of the adjacent substituents on the aromatic ring. Coupling between the fluorine atom and nearby protons (³JHF) or carbons (¹JCF, ²JCF, etc.) would be observable in high-resolution spectra, providing further structural confirmation.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively piece together the molecular structure.

COSY: Would establish proton-proton (H-H) correlations, revealing which protons are coupled to each other.

HSQC: Would correlate directly bonded proton and carbon atoms (C-H).

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across quaternary carbons and heteroatoms.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital technique for determining the precise elemental composition of a molecule.

Accurate Mass Determination

HRMS would provide an extremely accurate mass measurement of the molecular ion of this compound. This accurate mass allows for the calculation of a unique elemental formula (C₉H₁₀FNS), confirming the presence and number of each type of atom in the molecule and distinguishing it from other isomers.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | [Value] | [Value] |

Note: This table is a hypothetical representation and is not based on experimental data.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum (often using techniques like MS/MS) provides a fingerprint of the molecule's structure. The fragmentation of the this compound molecular ion would be expected to produce characteristic fragments resulting from the loss of the methyl group, the cleavage of the indoline ring, or other predictable bond scissions. Analysis of these fragments would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule. For this compound, the key functional groups—the secondary amine (N-H) of the indoline ring, the aromatic ring, the C-F bond, and the C-S bond of the methylthio group—exhibit characteristic absorption bands.

The IR spectrum is typically analyzed in the functional group region (4000–1200 cm⁻¹) and the fingerprint region (below 1200 cm⁻¹). copbela.org The N-H stretching vibration of the secondary amine in the indoline ring is expected to appear as a sharp, medium-intensity band in the region of 3300–3500 cm⁻¹. copbela.orgresearchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group and the indoline ring appears just below this value (2850–3000 cm⁻¹). lumenlearning.comlibretexts.org

The aromatic C=C in-ring stretching vibrations produce a series of bands in the 1400–1600 cm⁻¹ region. lumenlearning.comlibretexts.org The presence of the C-F bond introduces a strong absorption band typically found in the 1000–1400 cm⁻¹ range. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ region, while the C-S stretching vibration is generally weaker and appears in the 600–800 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Strong |

| Aryl-F | Stretch | 1000 - 1400 | Strong |

| Aromatic C-N | Stretch | 1250 - 1335 | Strong |

| Thioether (C-S) | Stretch | 600 - 800 | Weak to Medium |

This table is generated based on typical frequency ranges for the specified functional groups. copbela.orgresearchgate.netlumenlearning.comlibretexts.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While specific X-ray crystal structure data for this compound is not widely available in the surveyed literature, analysis of related substituted indoline and indole (B1671886) structures provides valuable insights into its likely conformation. acs.orgmdpi.comresearchgate.netresearchgate.net The indoline core, consisting of a fused benzene (B151609) and pyrrolidine (B122466) ring, is expected to be nearly planar. researchgate.net The substituents on the aromatic ring—the fluorine atom at position 7 and the methylthio group at position 5—will lie within this plane.

Studies on similar structures, such as 3-chloroindole derivatives, reveal how the indole nucleus forms hydrogen bonds, for instance, between the indole N-H and a suitable acceptor atom. acs.org In the solid state of this compound, it is anticipated that the N-H group would act as a hydrogen bond donor, potentially interacting with the fluorine atom or the sulfur atom of a neighboring molecule, or with a co-crystallized solvent molecule. The planar aromatic rings may also engage in π-π stacking interactions, which would influence the crystal packing. The absolute stereochemistry, if a chiral center were present, could be unambiguously determined using this method. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the purity assessment and isolation of target compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this context.

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like substituted indolines. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.govcetjournal.it In this setup, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (typically C18) and a polar mobile phase.

For the analysis of this compound, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. A typical mobile phase system would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. cetjournal.it Detection is commonly performed using a UV-Vis detector, set to a wavelength where the indole chromophore absorbs strongly. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Chiral phase HPLC can also be utilized to establish the stereochemical integrity of substituted indolines when chiral centers are present. rsc.org

Table 2: Typical HPLC Conditions for Analysis of Substituted Indolines

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile or Methanol with 0.1% TFA |

| Elution | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 270 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table outlines a general method based on common practices for analyzing related compounds. cetjournal.itresearchgate.net

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds. While indoline itself can be analyzed by GC, many derivatives may require derivatization to increase their volatility and thermal stability.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries. nist.govgrafiati.com This technique is highly sensitive and specific, making it suitable for detecting trace impurities.

Table 3: General GC-MS Parameters for Indole Derivative Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless mode with a heated inlet |

| Oven Program | Temperature ramp (e.g., starting at 60°C, ramping to 300°C) |

| Ionization | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |

This table describes typical parameters used for the GC-MS analysis of heterocyclic aromatic compounds. grafiati.comnih.gov

Future Research Avenues and Overarching Challenges in 7 Fluoro 5 Methylthio Indoline Chemistry

Development of Next-Generation Synthetic Strategies

A primary challenge lies in the development of efficient, selective, and sustainable methods for the synthesis of 7-fluoro-5-(methylthio)indoline and its derivatives.

Future synthetic strategies will likely prioritize green chemistry principles to minimize environmental impact. tandfonline.com This includes the use of environmentally friendly solvents, reduction of waste, and lower energy consumption. tandfonline.comresearchgate.net The exploration of microwave-assisted organic synthesis, which can lead to rapid, efficient, and clean reactions, is a promising avenue for the synthesis of indole (B1671886) and, by extension, indoline (B122111) derivatives. tandfonline.comtandfonline.com Other green approaches that could be adapted for the synthesis of this compound include the use of ultrasound, multicomponent reactions, ionic liquids, and solvent-free reaction conditions. tandfonline.com The development of metal-free synthesis protocols, such as those utilizing visible light, is also a significant area of interest for creating functionalized indolines. acs.orgnih.gov

Table 1: Potential Green Synthesis Approaches for this compound

| Green Chemistry Approach | Potential Advantages | Relevant Research on Related Structures |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent use. | Synthesis of various indole derivatives. tandfonline.comtandfonline.com |

| Flow Chemistry | Improved safety, scalability, and process control. researchgate.net | Synthesis of indoline derivatives via catalytic hydrogenation. researchgate.net |

| Visible-Light Photocatalysis | Metal-free, mild reaction conditions, high functional group tolerance. nih.gov | Synthesis of substituted indolines via decarboxylative radical arylation. nih.gov |

| Multicomponent Reactions | High atom economy, convergent synthesis, reduced workup steps. rsc.org | Sustainable synthesis of indole cores. rsc.org |

The integration of enzymes into synthetic pathways offers unparalleled selectivity and milder reaction conditions. nih.gov Chemoenzymatic strategies could be developed to introduce or modify the functional groups on the indoline core with high stereoselectivity. nih.gov For instance, enzymes could be employed for the asymmetric reduction of an indole precursor to the corresponding indoline or for the selective functionalization of the aromatic ring. Biotransformation systems using engineered enzymes have shown promise in producing structurally diverse indole-containing molecules, a strategy that could be extended to this compound. nih.govmdpi.com

Exploration of Novel Chemical Transformations and Applications

The reactivity of the this compound core is ripe for exploration. Future research will likely focus on the selective functionalization of the C-H bonds, the nitrogen atom, and modifications of the methylthio group. nih.gov The development of novel catalytic methods for these transformations will be crucial. nih.gov Such transformations could lead to the creation of libraries of novel indoline derivatives with diverse functionalities, which can then be screened for various applications. nih.gov The synthesis of polycyclic indolines and other complex scaffolds from functionalized indoline precursors is another area of interest. acs.org

Utilization as a Chemical Probe for Fundamental Biological Mechanisms

The presence of both a fluorine atom and a methylthio group makes this compound an intriguing candidate for use as a chemical probe. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the investigation of molecular interactions and dynamics in biological systems. nih.gov The indole scaffold itself is a key component in many small-molecule fluorescent chemosensors. rsc.org By analogy, derivatives of this compound could be designed as fluorogenic probes to detect specific analytes or to visualize biological processes. The unique electronic properties conferred by the substituents could be harnessed to develop probes with tailored binding affinities and spectroscopic properties. capes.gov.br

Contribution to the Expansion of Fundamental Heterocyclic Chemistry Knowledge